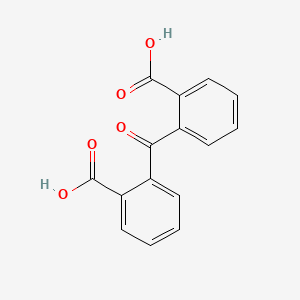

Carbonyl-dibenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

30755-77-2 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2-(2-carboxybenzoyl)benzoic acid |

InChI |

InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

OTLMQCNHFVYECA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Precision Synthesis of Benzophenone (B1666685) Dicarboxylic Acid Isomers

The synthesis of specific isomers of benzophenone dicarboxylic acid requires careful control over starting materials and reaction conditions. Oxidative methods are paramount in converting alkyl-substituted benzophenones or related precursors into the desired diacids.

Oxidative Approaches to Carboxylic Acid Functionalization

The conversion of alkyl side chains on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. This is typically achieved using strong oxidizing agents. For precursors to benzophenone dicarboxylic acids, such as dimethylbenzophenones or ditolylethanes, the benzylic carbons are particularly susceptible to oxidation.

Commonly employed oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from chromium trioxide, CrO₃, in the presence of sulfuric acid). mdpi.comyoutube.com The general mechanism for this type of reaction, often referred to as aromatic side-chain oxidation, involves the attack of the oxidizing agent at the benzylic C-H bond. youtube.com The reaction proceeds through a series of steps, ultimately cleaving the alkyl group and leaving a carboxylic acid attached to the aromatic ring. For the reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. youtube.com

A notable example involves the synthesis of benzophenone-3,5-dicarboxylic acid, where 3,5-dimethylbenzophenone is oxidized. Various oxidation methods can be explored, with chromium trioxide in acetic acid showing promise as an effective reagent for this transformation. wm.edu

Regioselective Synthesis of 2,4'- and 4,4'-Benzophenone Dicarboxylic Acid Isomers

The regioselective synthesis of unsymmetrical isomers like 2,4'-benzophenone dicarboxylic acid alongside the symmetrical 4,4'-isomer is often achieved by oxidizing a mixture of ditolylethane isomers. google.com The synthesis of ditolylethane from acetaldehyde (B116499) and toluene (B28343) can produce a mixture of 1,1-di(p-tolyl)ethane and 1-(o-tolyl),1-(p-tolyl)ethane. google.com

The subsequent oxidation of this mixture, for instance with nitric acid, yields the corresponding dicarboxylic acids. The regiochemistry of the product is dictated by the structure of the precursor:

Oxidation of the symmetrical 1,1-di(p-tolyl)ethane yields 4,4'-benzophenone dicarboxylic acid .

Oxidation of the unsymmetrical 1-(o-tolyl),1-(p-tolyl)ethane yields 2,4'-benzophenone dicarboxylic acid . google.com

Since the boiling points of the ditolylethane isomers are very close, their separation is economically impractical, leading to the synthesis of a mixture of the dicarboxylic acid isomers. google.com However, the 4,4'-isomer can be separated from the 2,4'-isomer by treating the mixture with a solution of a lower alkyl alcohol (like methanol) and a di-lower alkyl ketone (like acetone), wherein the 4,4'-isomer is less soluble. google.com

Another synthetic route involves the Friedel-Crafts acylation. For example, 4-carboxybenzoyl chloride can be reacted with toluene to produce 4-methyl-4'-carboxybenzophenone, which upon subsequent oxidation of the methyl group, would yield 4,4'-benzophenone dicarboxylic acid. A similar strategy using a different set of precursors could be envisioned for other isomers. The oxidation of 4-methylbenzophenone (B132839) to 4-carboxybenzophenone using chromium (VI) oxide is a demonstrated transformation. mdpi.com

| Precursor | Oxidizing Agent | Product Isomer | Reference |

| 1,1-di(p-tolyl)ethane | Nitric Acid | 4,4'-Benzophenone dicarboxylic acid | google.com |

| 1-(o-tolyl),1-(p-tolyl)ethane | Nitric Acid | 2,4'-Benzophenone dicarboxylic acid | google.com |

| 3,5-Dimethylbenzophenone | Chromium Trioxide | 3,5-Benzophenone dicarboxylic acid | wm.edu |

| 4-Methylbenzophenone | Chromium (VI) Oxide | 4-Carboxybenzophenone | mdpi.com |

Derivatization Strategies for Benzophenone Dicarboxylic Acid Building Blocks

The carboxylic acid functional groups of benzophenone dicarboxylic acid are ripe for a variety of chemical modifications, enhancing their utility as monomers and chemical intermediates.

Synthesis of Acyl Halides (e.g., Diacid Chlorides) from Benzophenone Dicarboxylic Acid

The conversion of carboxylic acids to acyl chlorides is a common and important derivatization. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids and serve as versatile intermediates for the synthesis of esters, amides, and other derivatives. A standard reagent for this transformation is thionyl chloride (SOCl₂), often used with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). commonorganicchemistry.com

The reaction involves the carboxylic acid attacking the thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, to yield the acyl chloride. For benzophenone dicarboxylic acid, this reaction would be performed on both carboxylic acid groups to form the corresponding diacid chloride, for example, benzophenone-4,4'-dicarbonyl chloride. These diacid chlorides are key monomers in polycondensation reactions with diamines or diols to produce polyamides and polyesters, respectively. While specific literature on the synthesis of benzophenone diacid chlorides is sparse in the provided results, it is a standard two-step process for forming esters from carboxylic acids. commonorganicchemistry.com

Esterification Reactions and Other Carboxylic Acid Modifications

Esterification is a fundamental reaction of carboxylic acids. Several methods exist for the esterification of benzophenone dicarboxylic acids:

Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium-driven reaction, and the use of the alcohol as a solvent helps to drive the reaction towards the ester product. commonorganicchemistry.com

Reaction of Diacid Chlorides with Alcohols: A highly effective method involves the two-step process of first converting the dicarboxylic acid to its diacid chloride, as described above, and then reacting the diacid chloride with the desired alcohol. This reaction is typically rapid and irreversible. commonorganicchemistry.com

Alkylation with Alkyl Halides: The dicarboxylic acid can be converted to its dicarboxylate salt by treatment with a base, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ester. commonorganicchemistry.com

Steglich Esterification: For acid-sensitive substrates, this method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild conditions. commonorganicchemistry.com

An example of esterification in a practical application is the covalent functionalization of graphene oxide. Here, a dicarboxylic acid can be attached to the hydroxyl groups on the surface of graphene oxide through ester linkages. uq.edu.au

| Esterification Method | Reagents | Description |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Acid-catalyzed reaction with an excess of alcohol, suitable for simple alcohols. commonorganicchemistry.com |

| Via Acyl Chloride | Thionyl Chloride (SOCl₂), then Alcohol | Two-step process involving the formation of a more reactive acyl chloride intermediate. commonorganicchemistry.com |

| Alkylation | Base, Alkyl Halide (e.g., MeI) | Conversion to a carboxylate salt followed by nucleophilic substitution. commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP, Alcohol | Mild conditions suitable for acid-sensitive substrates. commonorganicchemistry.com |

Elucidation of Reaction Mechanisms in Benzophenone Dicarboxylic Acid Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of benzophenone dicarboxylic acids. The primary synthetic route discussed involves the oxidation of alkylated precursors.

The mechanism for the side-chain oxidation of alkylbenzenes with strong oxidizing agents like KMnO₄ or CrO₃ is complex and believed to involve radical intermediates. youtube.com The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. The presence of the aromatic ring makes the benzylic protons more susceptible to abstraction compared to other alkyl protons. youtube.com Once the initial radical is formed, it undergoes further oxidation to ultimately form the carboxylic acid. The fact that the precursor's isomeric structure directly determines the product's regiochemistry (e.g., 1,1-di(p-tolyl)ethane to the 4,4'-diacid) confirms that the core benzophenone structure is formed prior to or during the oxidation and the carbon skeleton does not rearrange. google.com

In other related carboxylic acid syntheses, such as the iron-catalyzed hydrocarboxylation of alkenes, the mechanism is proposed to involve a hydrometalation step followed by transmetalation and reaction with an electrophile like CO₂. nih.gov While this specific mechanism is for a different transformation, it highlights the diverse pathways available for carboxylic acid synthesis. Anodic oxidation reactions can also be used to form carboxylic acid derivatives, proceeding through radical cation intermediates. beilstein-journals.org These examples from the broader field of carboxylic acid synthesis provide a framework for understanding the potential electronic and radical pathways that could be at play in the various synthetic routes to benzophenone dicarboxylic acids.

Coordination Chemistry and Metal Organic Framework Mof Architectures

Ligand Design and Coordination Modes of Benzophenone (B1666685) Dicarboxylic Acid

The rational design of MOFs relies heavily on the geometry and coordination behavior of the organic linkers. Benzophenone dicarboxylic acid offers a unique combination of a rigid backbone with a flexible central joint, making it an intriguing ligand for creating complex and functional materials.

Dicarboxylate linkers are fundamental building blocks in the construction of MOFs and coordination polymers due to their ability to bridge metal centers in various ways, leading to structures of different dimensionalities. The carboxylate groups can adopt several coordination modes, including monodentate, bidentate (chelating or bridging), and multidentate fashions. Benzophenone-4,4'-dicarboxylic acid (H₂bpndc), a common isomer, acts as a linear dicarboxylate linker that connects metal ions or clusters to form extended networks.

The coordination of the carboxylate groups is a critical factor. In some structures, the carboxylate groups can coordinate in a bidentate bridging fashion, forming dinuclear metal units that act as secondary building units (SBUs). The specific coordination adopted is influenced by factors such as the nature of the metal ion, the presence of competing ligands, and the reaction conditions.

A key feature of the benzophenone dicarboxylic acid linker is the conformational flexibility imparted by the central carbonyl group. The two phenyl rings can rotate around the C-C bonds connecting them to the carbonyl carbon, resulting in a wide range of dihedral angles. This torsional freedom allows the linker to adopt different conformations to accommodate the geometric requirements of various metal-coordination environments and template effects of solvent molecules.

The dihedral angle between the two phenyl rings of the benzophenone moiety can vary significantly within different crystal structures. In neat crystalline benzophenone, stable and metastable polymorphs exhibit dihedral angles of 64.5° and 54.4°, respectively. buffalo.edu However, when incorporated into supramolecular frameworks, these angles can span a much wider range, from 42.0° to 67.9°, demonstrating the significant influence of the crystalline environment on the linker's conformation. buffalo.edu In one study involving co-crystallization with perfluorinated β-diketonate complexes, the dihedral angles of the benzophenone molecules were found to be 55.26°, 58.93°, and 60.77°, indicating flexible packing within the crystal lattice. mdpi.com This conformational adaptability is a crucial aspect of its role in MOF synthesis, as it allows for the formation of diverse and stable framework topologies that would be inaccessible to more rigid linkers. rsc.org

The table below summarizes the observed dihedral angles of the benzophenone moiety in different chemical environments, highlighting its conformational flexibility.

Table 1: Dihedral Angles of the Benzophenone Moiety in Various Crystal Structures

| Compound/Framework Context | Dihedral Angle Between Phenyl Rings (°) | Reference |

| (M,M)-benzophenone (chiral crystal) | 53.87 | mdpi.com |

| Stable α-form of neat benzophenone | 64.5 | buffalo.edu |

| Metastable β-form of neat benzophenone | 54.4 | buffalo.edu |

| Benzophenone in supramolecular frameworks | 42.0 - 67.9 | buffalo.edu |

| Benzophenone co-crystallized with (1a)₂•(3)₃ | 55.26, 58.93, 60.77 | mdpi.com |

Synthesis and Crystallization of Benzophenone Dicarboxylic Acid-Based Coordination Polymers and MOFs

The synthesis of crystalline MOFs is a meticulous process where reaction conditions must be carefully controlled to direct the self-assembly of metal ions and organic linkers into a desired architecture. Several synthetic methodologies have been successfully employed to produce benzophenone dicarboxylic acid-based coordination polymers and MOFs.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs. These methods involve heating a mixture of the metal salt, the organic linker (H₂bpndc), and a solvent in a sealed container, typically a Teflon-lined stainless steel autoclave, at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product.

For example, a nickel-based MOF using a related linker, 4,4'-biphenyl dicarboxylic acid (BPDC), was synthesized via a one-step hydrothermal method by heating a mixture of nickel nitrate (B79036) hexahydrate and BPDC in N,N-dimethylformamide (DMF) at 180 °C for 10 hours. mdpi.comnih.gov The reaction temperature is a critical parameter; in the same study, temperatures of 120 °C, 150 °C, 180 °C, and 210 °C were investigated, with 180 °C yielding the material with the highest surface area. nih.gov Similarly, various coordination polymers based on H₂bpndc have been synthesized hydrothermally with metal salts like Co(NO₃)₂, Cd(NO₃)₂, and Zn(NO₃)₂. researchgate.net Solvothermal synthesis of MOF-5, which uses a similar dicarboxylate linker, has been optimized at temperatures like 105 °C for 144 hours or 120 °C for 24 hours in DMF. semanticscholar.orgits.ac.id These examples underscore that the choice of solvent, temperature, and reaction time are crucial variables that must be fine-tuned to obtain crystalline products with desired properties.

The table below provides examples of typical reaction conditions used for the synthesis of MOFs with dicarboxylate linkers, including those analogous to benzophenone dicarboxylic acid.

Table 2: Exemplary Hydrothermal/Solvothermal Synthesis Conditions for MOFs

| MOF System | Metal Salt | Organic Linker | Solvent | Temperature (°C) | Time (h) | Reference |

| Ni-BPDC-MOF | Ni(NO₃)₂·6H₂O | 4,4'-Biphenyl dicarboxylic acid | DMF | 180 | 10 | nih.gov |

| MOF-5 | Zn(NO₃)₂·6H₂O | 1,4-Benzenedicarboxylic acid | DMF | 120 | 24 | its.ac.id |

| MOF-5 | Zn(NO₃)₂·6H₂O | 1,4-Benzenedicarboxylic acid | DMF | 105 | 144 | semanticscholar.orgits.ac.id |

| Zn(II) CPs | Zn(NO₃)₂·4H₂O | Benzophenone-4,4'-dicarboxylic acid | H₂O/Ethanol | 170 | 72 | researchgate.net |

Modulated synthesis is a powerful strategy to control the crystallization process of MOFs, leading to higher crystallinity, larger crystal sizes, and controlled defect engineering. This technique involves adding a competing ligand, known as a modulator (e.g., a monocarboxylic acid), to the reaction mixture. The modulator competes with the primary linker for coordination to the metal centers, slowing down the nucleation and growth process and promoting the formation of more ordered crystals.

This approach has been particularly effective for zirconium-based MOFs. In the synthesis of Zr-MOFs, modulators like benzoic acid, acetic acid, or formic acid are often added. nih.gov These modulators can influence the formation of the Zr₆-based secondary building units (SBUs) and their subsequent assembly into the final framework. A systematic study on acid modulators for Zr-MOFs revealed that a close match in pKa and structure between the linker and the modulator favors the formation of larger and more well-defined crystallites. nih.gov This technique allows for a higher degree of control over the final material's properties, including its porosity and defect density. For example, the use of HCl as a modulator in the synthesis of certain pillared-paddlewheel MOFs slows the deprotonation of the carboxylate linkers, promoting the growth of larger, higher-quality single crystals. nih.gov

The final architecture of a coordination polymer or MOF is not solely determined by the dicarboxylate linker but is also heavily influenced by the choice of the metal center and the presence of auxiliary ligands.

Auxiliary ligands, often N-donor ligands like 4,4'-bipyridine (B149096) (bpy), 1,10-phenanthroline (B135089) (phen), or 2,2'-bipyridine (B1663995) (2,2'-bpy), are frequently incorporated into the reaction system. researchgate.net These ligands co-coordinate to the metal centers along with the dicarboxylate linker, acting as pillars, spacers, or nodes that modify the connectivity and dimensionality of the resulting framework. For instance, reacting Zn(II) with H₂bpndc in the presence of different auxiliary ligands yields distinct structures: a 3D framework with 4,4'-bpy and a 1D chain with phenanthroline. researchgate.net The introduction of an auxiliary ligand can prevent the formation of overly dense or interpenetrated structures and can be used to tune the pore dimensions and chemical environment within the MOF. Structural analyses have shown that forming strong coordination bonds between the auxiliary ligand and the metal ions is a key factor in directing the final architecture. acs.orgnih.gov

Influence of Metal Centers and Auxiliary Ligands on Architecture

| Compound Name | Formula | Structural Features | Reference |

| MIL-129 | Not specified | Layered structure; infinite trans-connected chains of Al-centered octahedra; linked by 4,4′-azobenzenedicarboxylate. | researchgate.net |

| MIL-118A | Al2(OH)2(H2O)2[C10O8H2] | Infinite chains of trans-connected Al-centered octahedra; linked by pyromellitate ligand. | researchgate.net |

| Compound | Formula | Key Structural Features | Properties | Reference |

| Manganese(II) Polymer | [Mn(L)(N(3))]ClO(4)·1/2H(2)O | 2D network; uniform Mn(II) chains with azide (B81097) and carboxylate bridges; helical features. | Antiferromagnetic coupling. | nih.gov |

| Manganese(II) Polymer | [Mn(μ4-pdba)(H2O)]n | 3D metal-organic framework. | Catalytic activity. | acs.orgnih.gov |

| Manganese(II) Polymer | [Mn2(μ4-H2L1)2(phen)2]n·4nH2O | 3D metal-organic framework with biphenyl-dicarboxylate linker. | Not specified | acs.org |

Zirconium-Based Metal-Organic Frameworks (Zr-MOFs)

Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability, making them highly suitable for catalytic applications. google.comrsc.org The dominant building unit in these frameworks is often the Zr6-oxo cluster. nih.gov An example is MIP-201, which has the formula [Zr6(µ3-O)4(μ3-OH)4(acetate)0.24(OH)5.76(H2O)5.76(mdip)1.5] and crystallizes in a cubic space group. nih.gov It is composed of 6-connected Zr6(µ3-O)4(µ3-OH)4 oxo-cluster secondary building units (SBUs) linked by a tetratopic carboxylate linker. nih.gov The considerable flexibility of the linker's methylene (B1212753) group plays a crucial role in directing the final structure. nih.gov Zr-MOFs like MOF-808 have been used as heterogeneous catalysts for reactions such as peptide-bond hydrolysis. nih.gov Furthermore, the surface of Zr-MOFs can be functionalized, as seen with MOF-808(Zr), which was modified with 2-mercapto-4-methyl-5-thiazolacetic acid to create a sorbent for extracting heavy metals. nih.gov

| Framework | Key Building Unit | Linker Type | Key Feature/Application | Reference |

| MIP-201 | 6-connected Zr6-oxo cluster | Tetracarboxylate | Catalytic hydrolysis of peptide bonds. | nih.gov |

| MOF-808(Zr)-Tz | Zr6-oxo cluster | Functionalized dicarboxylate | Sorbent for chromium, silver, and rhodium extraction. | nih.gov |

| Zr-BDC MOF-NH2 | Zr-based cornerstone | 2-aminoterephthalic acid | High stability and porosity. | google.com |

Ruthenium-Containing Metal-Organic Frameworks (Ru-MOFs)

Ruthenium-containing MOFs are of significant interest, particularly for their catalytic and sensing capabilities. A well-known example is Ru-HKUST-1, which has been investigated as a catalyst for the cycloaddition of CO2 to epoxides to form valuable cyclic carbonates. rsc.org This Ru-based MOF demonstrates notable catalytic activity under mild conditions. rsc.org In another approach, ruthenium complexes can be incorporated into pre-existing MOF scaffolds. For instance, rhenium and ruthenium complexes have been co-encapsulated within the UiO-66 framework to promote CO2 reduction. mdpi.com The synthesis of bimetallic frameworks is also a viable strategy, as demonstrated by a Ru-Ni-BPY MOF constructed with 2,2'-bipyridine-5,5'-dicarboxylic acid. nih.gov This dual-mode material functions as a sensor for ferric ions through both electrochemiluminescence and fluorescence quenching. nih.gov

| Framework/Complex | Organic Linker/Ligand | Application | Key Finding | Reference |

| Ru-HKUST-1 | Trimesic acid (implied) | CO2 fixation | Active catalyst for forming cyclic carbonates from CO2 and epoxides. | rsc.org |

| Re-Ru@U | Terephthalic acid (UiO-66 base) | CO2 reduction | Rhenium and Ruthenium complexes successfully encapsulated into UiO-66 scaffolds. | mdpi.com |

| Ru-Ni-BPY MOF | 2,2'-bipyridine-5,5'-dicarboxylic acid | Ferric ion sensing | Dual-mode sensor with electrochemiluminescence and fluorescence detection. | nih.gov |

| [RuCl2(C11H6N2O)(CO)2] | 4,5-diazafluoren-9-one | CO-releasing molecule | Bidentate coordination of the ligand. | nih.gov |

Zinc(II)-Based Coordination Polymers

Zinc(II) is a versatile metal node for constructing coordination polymers with dicarboxylate ligands, leading to a variety of structures and applications, including sensing and catalysis. mdpi.com The coordination modes of the carboxylate groups in these polymers can vary, forming bridges between two, three, or more zinc ions. mdpi.com The structure of the final polymer can be influenced by the synthesis conditions, such as the metal-to-linker ratio. For example, using Zn(NO3)2·6H2O and furan-2,5-dicarboxylic acid (FDCA), a 1:1 molar ratio yields a 2D sheet-like network, while a 1:2 ratio results in a 3D network. researchgate.netnih.gov A 3D framework, [Zn(piph)(H2O)2]n, where H2piph is 5-(pyrazin-2-yl)isophthalic acid, has shown high selectivity for sensing Fe(III) ions and 2,4,6-trinitrophenol (TNP) in water through luminescence quenching. mdpi.com

| Compound | Formula | Linker | Dimensionality | Application/Feature | Reference |

| Zinc Polymer (1) | {[DMA]4[ZnII2(FDC)4]}n | Furan-2,5-dicarboxylate | 2D | Forms double-stranded helices. | nih.gov |

| Zinc Polymer (2) | {[DMA]2[ZnII3(FDC)4]·3.08DMF}n | Furan-2,5-dicarboxylate | 3D | Pores filled with cations and solvent molecules. | nih.gov |

| Zinc Polymer (15) | [Zn(piph)(H2O)2]n | 5-(pyrazin-2-yl)isophthalic acid | 3D | Luminescent sensing of Fe(III) and TNP. | mdpi.com |

Rare-Earth-Based Metal-Organic Frameworks

Metal-Organic Frameworks synthesized with rare-earth (RE) elements are an intriguing family of materials due to the high coordination numbers (typically 7 to 12) and unique optical properties of RE ions. rsc.orgmdpi.com This high coordination number allows for the formation of structures not typically observed with transition metals and often results in open metal sites after solvent removal. rsc.orgmdpi.com The structures can be classified based on the metal node composition, such as isolated RE(III) ions, RE(III) chains, or RE(III) clusters. rsc.org For instance, lanthanum nitrate and 1,4-benzenedicarboxylic acid have been used to synthesize a crystalline and thermally stable La-MOF via a reflux method. chalcogen.ro Highly fluorinated, hydrophobic RE-MOFs have also been prepared using 2,5-bis(trifluoromethyl)terephthalic acid, resulting in frameworks with either binuclear metal nodes or fluorinated hexaclusters, depending on the synthesis conditions. mdpi.com These materials have potential applications in areas like chemical sensing, catalysis, and gas separations. rsc.orgbohrium.com

| Framework Type | Linker | Key Structural Unit | Properties/Applications | Reference |

| LaBDC-MOF | 1,4-benzenedicarboxylic acid | Lanthanum ions | Crystalline, thermally stable. | chalcogen.ro |

| RE-TTA-pcu | 2,5-bis(trifluoromethyl)terephthalic acid | Binuclear RE metal nodes | Hydrophobic; 2D pore channels. | mdpi.com |

| RE-TTA-fcu | 2,5-bis(trifluoromethyl)terephthalic acid | Fluorinated RE hexaclusters | Hydrophobic; 3D framework. | mdpi.com |

Cobalt(II) Coordination Polymers

Cobalt(II) readily forms coordination polymers with dibenzoic acid derivatives, exhibiting diverse structural motifs and functionalities. A one-dimensional cobalt(II) coordination polymer was formed from the reaction of CoSO4 with 2,4'-oxydibenzoic acid and 4,4'-bipyridine. nih.govresearchgate.net In this structure, Co(II) ions are linked by the bipyridine ligands into infinite 1D chains, with the dibenzoic acid ligands extending from the sides. nih.govresearchgate.net Using a more complex linker like 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H2pdba), a variety of cobalt-based polymers have been assembled. acs.orgnih.gov These include a 2D polymer, {[Co(μ3-pdba)(bipy)]·2H2O}n, and a mixed-valence Co(II)/Co(III) 2D network, [Co2(μ3-pdba)(μ-Hbiim)2(Hbiim)]n. acs.orgnih.gov The existence of both Co2+ and Co3+ oxidation states in the latter was confirmed by X-ray photoelectron spectroscopy. acs.org These materials have shown promise as catalysts in organic reactions. acs.orgnih.gov

| Compound | Formula | Linker | Dimensionality | Key Feature | Reference |

| Cobalt Polymer | {[Co(C14H9O5)2(C10H8N2)(H2O)2]·2H2O}n | 2,4'-oxydibenzoic acid | 1D | Co(II) ions connected by bipyridine ligands into chains. | nih.govresearchgate.net |

| Cobalt Polymer (5) | {[Co(μ3-pdba)(bipy)]·2H2O}n | 4,4′-(pyridine-3,5-diyl)dibenzoic acid | 2D | Octahedral {CoN3O3} geometry. | nih.gov |

| Cobalt Polymer (6) | [Co2(μ3-pdba)(μ-Hbiim)2(Hbiim)]n | 4,4′-(pyridine-3,5-diyl)dibenzoic acid | 2D | Mixed-valence Co(II)/Co(III) centers. | acs.orgnih.gov |

| Cobalt Polymer | [Co-3(ndc)(3)(dmf)(4)] | 2,6-naphthalene dicarboxylic acid | 3D | Synthesized under solvothermal conditions. | epa.gov |

Advanced Structural Characterization of Benzophenone Dicarboxylic Acid-Derived Architectures

The precise determination of the atomic arrangement within benzophenone dicarboxylic acid-based MOFs is paramount to understanding their properties and guiding the design of new materials. A suite of advanced characterization techniques is employed to achieve this, each providing unique insights into the framework's structure and dynamics.

Single Crystal X-ray Diffraction for Crystalline Phase Determination

The successful growth of single crystals suitable for SCXRD analysis is not always straightforward, as many MOF syntheses yield microcrystalline powders. rsc.org However, when achievable, SCXRD provides unparalleled atomic-level detail. For example, the structure of UMCM-1-NH2, a derivative of a highly porous MOF, was confirmed by single-crystal X-ray diffraction, which was essential for understanding the impact of functionalization on the framework. figshare.comcapes.gov.br

Table 1: Crystallographic Data for Selected Benzophenone Dicarboxylic Acid-Derived MOFs

| Compound | Metal Ion | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| {Cu(H2bptc)(bpa)(μ2-H2O)}n | Cu(II) | - | - | 3D open rhombic framework | rsc.org |

| {[Cu3(Hbptc)2(bpa)3(H2O)8]·4H2O}n | Cu(II) | - | - | Cationic 1D chains and anionic 2D networks | rsc.org |

| {[Cu2(bptc)(bpa)2(H2O)]·6.5H2O}n | Cu(II) | - | - | 3D, trinodal, 4-connected self-penetrating network | rsc.org |

| {[Mn2(bptc)(bpa)(μ2-H2O)(H2O)5]·H2O}n | Mn(II) | - | - | 4,6-connected 3D network | rsc.org |

| {[Co2(bptc)(bpe)(μ2-H2O)(H2O)5]·H2O}n | Co(II) | - | - | 4,6-connected 3D network | rsc.org |

| {[Mn2(bptc)(bpe)(μ2-H2O)(H2O)5]·H2O}n | Mn(II) | - | - | 4,6-connected 3D network | rsc.org |

Powder X-ray Diffraction Studies of Framework Dynamics and Phase Transitions

While SCXRD provides a static picture of a perfect crystal, powder X-ray diffraction (PXRD) is an indispensable tool for studying the bulk properties of MOF materials, including their crystallinity, phase purity, and dynamic behavior. rsc.orgmdpi.com PXRD is particularly valuable for characterizing microcrystalline powders, which are common products of MOF synthesis. rsc.org The technique can be used to monitor the stability of the framework under different conditions, such as temperature changes or the introduction of guest molecules. researchgate.net

For instance, PXRD has been used to study the transformation of one MOF phase into another, such as the conversion of MIL-101(Fe) to MIL-88B(Fe) over time. researchgate.net Furthermore, PXRD is crucial for verifying the retention of crystallinity after post-synthetic modifications. figshare.comcapes.gov.br By comparing the experimental PXRD pattern with a simulated pattern calculated from single-crystal data, the phase purity of the bulk sample can be confirmed. mdpi.comwu.ac.th

Spectroscopic Probes of Coordination Environments (e.g., NMR, IR)

Spectroscopic techniques provide complementary information to diffraction methods by probing the local coordination environment of the metal ions and the organic linkers. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the carboxylate groups of the benzophenone dicarboxylic acid to the metal centers. The disappearance or shift of the C=O stretching frequency of the carboxylic acid and the appearance of new bands corresponding to the metal-oxygen bonds are indicative of successful MOF formation. umt.edu.my166.62.7 For example, in a series of MOFs derived from 3,5-pyridinedicarboxylic acid, the formation of metal-oxygen bonds was identified by characteristic peaks in the IR spectra. umt.edu.my

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable insights into the structure and dynamics of MOFs. For instance, 13C CP-MAS NMR can be used to confirm the structure of the organic linker within the framework and to study the symmetry of the crystalline material. researchgate.net

Post-Synthetic Modification (PSM) and Functionalization of Benzophenone Dicarboxylic Acid Frameworks

Post-synthetic modification (PSM) is a powerful strategy for introducing or enhancing the functionality of MOFs without altering the underlying framework topology. researchgate.net Benzophenone dicarboxylic acid-based MOFs are particularly amenable to PSM due to the inherent reactivity of the benzophenone moiety.

Photochemical Reactivity of the Benzophenone Moiety within MOFs

The ketone group of the benzophenone linker is photoreactive and can undergo reactions with C-H bonds upon UV irradiation. uni-hannover.deresearchgate.net This photochemical reactivity opens up a versatile platform for the post-synthetic modification of benzophenone dicarboxylic acid-based MOFs. uni-hannover.deresearchgate.net For example, the Zr-based MOF, Zr-bzpdc-MOF, which contains benzophenone-4,4'-dicarboxylate linkers, can be photochemically modified by reacting with a variety of molecules containing C-H bonds. uni-hannover.deresearchgate.net This allows for the covalent attachment of different functional groups to the framework, thereby tuning its properties. nih.gov

The accessibility of the pores and the size and polarity of the reagent molecules can influence whether the photochemical reaction occurs throughout the entire crystal or is restricted to the external surface. uni-hannover.deresearchgate.net For instance, shorter-chain alcohols can react with the benzophenone units throughout the MOF crystal, while longer-chain alcohols and alkanes tend to react only at the surface. uni-hannover.deresearchgate.net This provides a degree of control over the spatial distribution of the functionalization. uni-hannover.deresearchgate.net

Strategies for Tailored Functionalization via PSM

The photochemical reactivity of the benzophenone moiety enables a range of tailored functionalization strategies. Small molecules can be covalently attached to the framework, altering its surface properties and potentially introducing new catalytic or recognition sites. nih.gov Beyond small molecules, grafting-from polymerization reactions can be initiated from the photoactivated benzophenone sites, leading to the growth of polymer chains within the MOF pores. nih.gov

Furthermore, photolithographic techniques can be employed to create micropatterned MOF surfaces. nih.gov By selectively irradiating specific regions of a Zr-bzpdc-MOF thin film, it is possible to create defined patterns of functionalization, paving the way for the development of sophisticated MOF-based devices. nih.gov These PSM strategies demonstrate the potential to create highly complex and functional materials from a single parent MOF, expanding the scope of their potential applications. figshare.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Carbonyl-dibenzoic acid / Benzophenone dicarboxylic acid | - |

| 3,3′,4,4′-Benzophenonetetracarboxylic acid | H4bptc |

| Benzophenone-4,4'-dicarboxylate | bzpdc |

| 2-Amino-1,4-benzenedicarboxylic acid | NH2-BDC |

| 1,4-benzenedicarboxylic acid | BDC |

| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoate | BTB |

| 1,4-diazabicyclo[2.2.2]octane | DABCO |

| 3,5-pyridinedicarboxylic acid | - |

| 1,2-bis(4-pyridy)ethane | bpa |

| 1,2-bis(4-pyridy)ethene | bpe |

Polymer Science and Engineering: Incorporating Benzophenone Dicarboxylic Acid

Synthesis of High-Performance Polymers Utilizing Benzophenone (B1666685) Dicarboxylic Acid as a Monomer

The dicarboxylic acid functionality of benzophenone-4,4'-dicarboxylic acid allows it to be readily polymerized with diols or diamines through condensation reactions to form polyesters and polyamides, respectively. The resulting polymers' properties can be tailored by the choice of the comonomer, influencing characteristics such as solubility, thermal resistance, and mechanical performance.

Polyarylates Derived from Benzophenone Dicarboxylic Acid

Polyarylates are a class of aromatic polyesters known for their high-performance properties. The synthesis of polyarylates from benzophenone dicarboxylic acid typically involves polycondensation with various aromatic diols (bisphenols). These reactions can be carried out through methods like interfacial or high-temperature solution polycondensation. researchgate.net The introduction of the bulky benzophenone unit into the polymer backbone can lead to amorphous polymers with good solubility in a range of organic solvents. researchgate.net

The properties of these polyarylates can be significantly influenced by the structure of the bisphenol comonomer. For instance, using asymmetric bisphenols can lead to lower crystallinity and higher glass transition temperatures compared to those based on symmetric bisphenols. researchgate.net The incorporation of ether linkages can enhance solubility and decrease crystallinity. researchgate.net

Table 1: Examples of Polyarylates Derived from Benzophenone Dicarboxylic Acid and Their Properties

| Diacid Chloride Monomer | Bisphenol Comonomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Key Properties |

| 4,4′-Sulfonyldibenzoyl chloride | Various bisphenols | Up to 1.22 | Varies | Moderate to high molecular weight, good solubility (with ether linkages), can form tough, flexible films. researchgate.net |

| Various aromatic diacyl chlorides | 2,2-bis(4-hydroxyphenyl)propane (BPA), 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) | --- | Varies | Fluorinated polyarylates show higher Tg and decomposition temperatures. researchgate.net |

| 1,4-Bis(4-carboxyphenoxy)naphthyl or 2,6-Bis(4-carboxyphenoxy)naphthyl | Various bisphenols | Up to 1.28 | 172–280 | Amorphous, readily soluble in many organic solvents, form transparent and flexible films. ntu.edu.tw |

Thermotropic Liquid Crystalline Polyesters and Copolyesters Incorporating Benzophenone Dicarboxylic Acid

Benzophenone dicarboxylic acid is also utilized in the synthesis of thermotropic liquid crystalline polyesters (LCPs). These materials exhibit a liquid crystalline phase in the melt, which allows for processing into highly oriented fibers and moldings with exceptional mechanical properties and thermal stability. google.comias.ac.innih.gov The rigid, non-linear structure of the benzophenone unit can disrupt the linearity of the polymer chain, influencing the type and stability of the liquid crystalline phase. google.comnih.gov

Copolymerization is a common strategy to produce LCPs with desirable processing temperatures. mdpi.com By incorporating monomers like benzophenone dicarboxylic acid alongside others such as hydroxybenzoic acid or various diols, the melting point can be adjusted while retaining the liquid crystalline behavior. google.com The stability of the liquid crystal phase in these copolyesters is dependent on the stiffness and aspect ratio of the mesogenic units. nih.gov

Table 2: Properties of Thermotropic Liquid Crystalline Polyesters

| Monomer Composition | Polymer Type | Transition Temperatures | Key Properties |

| Bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides | Polyester | Varies with aliphatic chain length | Soluble in chlorinated solvents, large mesophase stability. ias.ac.inscispace.com |

| Hydroquinone, terephthalic acid, isophthalic acid, 2,6-naphthalene dicarboxylic acid, and 4-hydroxybenzoic acid | Copolyester | --- | Excellent physical properties and high-temperature stability. google.com |

| Vanillic, 4-hydroxybenzoic, and 4'-hydroxybiphenyl-4-carboxylic acids | Copolyester | Onset of weight loss at 330–350 °C | Thermotropic with a nematic liquid crystalline order. nih.gov |

Polyamides Containing Benzophenone Dicarboxylic Acid Units

The reaction of benzophenone dicarboxylic acid with various diamines leads to the formation of polyamides. savemyexams.comstudymind.co.uk These polymers often exhibit high thermal stability and good mechanical properties, characteristic of aromatic polyamides. The synthesis is typically achieved through direct polycondensation using condensing agents like triphenyl phosphite (B83602) and pyridine. researchgate.net

The properties of the resulting polyamides are highly dependent on the structure of the diamine used. The incorporation of bulky or flexible groups in the diamine can enhance the solubility of the polyamides in organic solvents and render them amorphous. researchgate.net This is a significant advantage for processing, as many aromatic polyamides are notoriously difficult to dissolve. These soluble polyamides can often be cast into transparent, tough, and flexible films. researchgate.net

Table 3: Synthesis and Properties of Polyamides

| Monomer Type | Synthesis Method | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Key Properties |

| Dicarboxylic acid with a pendent tert-butylcyclohexylidene group and various diamines | Direct polycondensation | 0.74–1.02 | 223–256 | Amorphous, excellent solubility, can form transparent, tough, and flexible films. researchgate.net |

| Diamine and dicarboxylic acid | Condensation polymerization | --- | --- | Forms strong, flexible, and fire-resistant materials like Kevlar. savemyexams.com |

| Diisocyanates and diacids | Polycondensation with hindered carbodiimide (B86325) intermediates | --- | --- | Produces well-defined polyamides with narrow molecular weight distributions. researchgate.net |

Advanced Characterization Techniques in Benzophenone Dicarboxylic Acid-Based Polymeric Systems

A suite of advanced characterization techniques is essential to understand the structure-property relationships in polymers derived from benzophenone dicarboxylic acid. These methods provide insights into the chemical structure, morphology, and thermal behavior of these complex materials.

Spectroscopic Analysis of Polymer Structure and Chemical Transformations (e.g., FTIR, NMR)

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the characterization of these polymers.

FTIR spectroscopy is used to confirm the formation of the desired polymer structure by identifying characteristic functional groups. For instance, in the synthesis of polyesters, the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretching vibration from the newly formed ester linkage are key indicators of successful polymerization. researchgate.netmdpi.com Similarly, for polyamides, the formation of the amide bond is confirmed by characteristic N-H and C=O stretching bands. researchgate.net

NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical structure, composition, and sequence of the monomers within the polymer chain. researchgate.netmdpi.comresearchgate.net For example, in copolyesters, NMR can be used to determine the molar ratios of the different monomer units incorporated into the polymer backbone. researchgate.net It is also a powerful tool for confirming the synthesis of new monomers and characterizing the resulting polymers. researchgate.net

Morphological and Microstructural Characterization (e.g., SEM, HOPM)

The morphology and microstructure of polymers significantly influence their macroscopic properties.

Scanning Electron Microscopy (SEM) is employed to study the surface topography and fracture surfaces of the polymers. In the context of liquid crystalline polymers, SEM can reveal the fibrillar structure that forms during processing, which is responsible for their high strength. For polymer blends or composites, SEM can provide information about phase separation and the dispersion of fillers. mdpi.com

Hot-stage Optical Polarizing Microscopy (HOPM) is particularly crucial for the characterization of liquid crystalline polymers. By observing a thin film of the polymer on a hot stage through crossed polarizers, the different phases (crystalline, liquid crystalline, isotropic) can be identified by their unique textures as a function of temperature. This allows for the determination of the phase transition temperatures and the identification of the specific type of liquid crystalline mesophase (e.g., nematic, smectic).

Mechanistic Studies of Physical Aging in Benzophenone Dicarboxylic Acid-Containing Polymers

The incorporation of benzophenone dicarboxylic acid into polymer structures influences their physical aging characteristics, a phenomenon involving time-dependent changes in the properties of glassy polymers below their glass transition temperature (Tg). These changes are primarily driven by the slow relaxation of the polymer chains towards a state of thermodynamic equilibrium, leading to a reduction in free volume and alterations in mechanical and transport properties.

Theoretical Models of the Dual-Mode Mechanism and Free Volume Loss

The physical aging of polymers containing benzophenone dicarboxylic acid can be understood through the lens of the dual-mode sorption model and the concept of free volume loss. The dual-mode model posits that gas molecules in a glassy polymer can exist in two distinct populations: those dissolved in the dense, matrix-like regions of the polymer (Henry's mode) and those that have condensed in the non-equilibrium excess free volume or "holes" (Langmuir mode).

Physical aging leads to a gradual collapse of this excess free volume as the polymer chains slowly rearrange themselves into more compact arrangements. This reduction in the volume of the Langmuir sites directly impacts the transport properties of the polymer. Theoretical models and molecular simulations suggest that this process involves a "free volume diffusion" mechanism, where the vacancies or "holes" migrate and are eliminated at the film's surface.

The presence of the bulky benzophenone dicarboxylic acid moiety within the polymer backbone can influence the initial free volume and the rate of its loss. The rigidity of this group can create a higher initial free volume, but it can also hinder the segmental mobility required for structural relaxation, potentially slowing down the aging process compared to more flexible polymers.

Impact of Film Thickness on Structural Relaxation Rates

Research has demonstrated a significant correlation between film thickness and the rate of structural relaxation, or physical aging, in polymers containing benzophenone dicarboxylic acid. In studies of polyarylates synthesized from bisphenol-A and benzophenone dicarboxylic acid, it has been observed that thinner films exhibit a more rapid decrease in gas permeability over time. researchgate.net This accelerated aging in thinner films is attributed to the increased influence of the free surfaces.

The surfaces of the film provide a region of higher mobility for polymer chains, facilitating a faster collapse of free volume throughout the material. As the film thickness decreases, the surface-to-volume ratio increases, amplifying this effect and leading to a more pronounced rate of physical aging. researchgate.net This phenomenon underscores the importance of considering dimensional effects when designing and utilizing thin films of these polymers for applications such as gas separation membranes, where long-term performance stability is crucial.

UV Crosslinking Processes in Benzophenone Dicarboxylic Acid-Based Polymers

The benzophenone moiety within benzophenone dicarboxylic acid serves as an intrinsic photo-initiator, enabling the crosslinking of polymer chains upon exposure to ultraviolet (UV) radiation. This process is a versatile method for modifying the polymer's properties, enhancing its mechanical strength, thermal stability, and chemical resistance without the need for external crosslinking agents. rsc.org

Photochemical Mechanisms of Crosslinking

The photochemical mechanism of crosslinking in benzophenone dicarboxylic acid-based polymers is initiated by the absorption of UV light, typically in the range of 254 nm to 365 nm. nih.govnih.gov This absorption excites the carbonyl group of the benzophenone moiety from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a rapid and efficient intersystem crossing to a more stable triplet state (T₁). nih.govnih.gov

The triplet state benzophenone is a highly reactive diradical. nih.gov It can abstract a hydrogen atom from a nearby polymer chain, creating a semipinacol radical (a ketyl radical on the benzophenone) and a macroradical on the polymer backbone. nih.gov The primary mechanism for crosslink formation is the recombination of these macroradicals. columbia.edu This process results in the formation of a covalent bond between adjacent polymer chains, leading to a three-dimensional network structure.

The efficiency of crosslinking can be influenced by several factors, including the mobility of the polymer chains (i.e., whether the polymer is in a glassy or rubbery state) and the concentration of the benzophenone groups within the polymer. columbia.edu

Spectroscopic Monitoring of Crosslinking Progression

The progression of the UV crosslinking reaction in polymers containing benzophenone dicarboxylic acid can be effectively monitored using various spectroscopic techniques.

UV-Vis Spectroscopy is a primary tool for tracking the kinetics of the crosslinking process. The characteristic n-π* absorption peak of the benzophenone carbonyl group, typically around 255 nm, diminishes as the reaction proceeds. acs.org This is because the carbonyl group is converted into a hydroxyl group in the ketyl radical, which does not absorb at this wavelength. acs.org By measuring the decrease in absorbance at this peak over time, the rate of the photochemical reaction can be quantified.

Table 1: Spectroscopic Changes during UV Crosslinking of a Benzophenone-Containing Polymer

| Spectroscopic Technique | Observed Change | Rationale |

|---|---|---|

| UV-Vis Spectroscopy | Decrease in absorbance at ~255 nm acs.org | Conversion of the carbonyl group (C=O) to a hydroxyl group (C-OH) acs.org |

| FTIR Spectroscopy | Decrease in the intensity of the carbonyl stretching vibration | Conversion of the carbonyl group |

| Raman Spectroscopy | Changes in vibrational modes related to the benzophenone moiety | Alteration of the chemical structure upon crosslinking nih.gov |

| Nuclear Magnetic Resonance (NMR) | Appearance of new resonances | Formation of new C-C and C-O bonds due to crosslinking nih.gov |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can also provide evidence of crosslinking. FTIR spectroscopy can show a decrease in the intensity of the carbonyl stretching vibration. Raman spectroscopy can reveal changes in the vibrational modes associated with the benzophenone structure as it is chemically altered during the crosslinking process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the formation of new chemical bonds. The appearance of new resonance signals in the NMR spectrum of the irradiated polymer can be attributed to the formation of C-C and C-O bonds that constitute the crosslinks. nih.gov

Advanced Catalytic Applications of Benzophenone Dicarboxylic Acid Derived Materials

Heterogeneous Catalysis Using Benzophenone (B1666685) Dicarboxylic Acid-Based Architectures

The incorporation of benzophenone-dicarboxylic acid into solid-state architectures, particularly metal-organic frameworks (MOFs), has paved the way for a new class of heterogeneous catalysts. These materials offer distinct advantages over their homogeneous counterparts, primarily due to their ease of separation and potential for recyclability. The framework structure provides a high surface area and tunable porosity, which are critical for efficient catalytic processes. nih.govprinceton.edu

Design and Performance of MOF-Based Catalytic Reactors

The design of MOF-based catalytic reactors hinges on the strategic selection of metal nodes and organic linkers to create a porous, crystalline structure with accessible active sites. wpi.edu Benzophenone-dicarboxylic acid serves as a robust organic linker, connecting metal centers to form extended 2D or 3D networks. biosynth.comfrontiersin.org The performance of these catalytic reactors is dictated by several factors inherent to their design:

High Surface Area and Porosity: MOFs possess exceptionally high surface areas and well-defined pores, which facilitate the diffusion of reactants to the active sites and the removal of products. wpi.edursc.org

Tunable Pore Environment: The size, shape, and chemical nature of the pores can be tailored by choosing appropriate linkers, influencing substrate selectivity. princeton.edu

Active Sites: Catalytic activity can originate from the metal nodes (acting as Lewis acids), the organic linkers (which can be functionalized), or encapsulated guest molecules. nih.govmdpi.com

The structural integrity and thermal stability of these frameworks are crucial for their application in catalytic reactors. For instance, a vanadium-based MOF using a dicarboxylic acid linker demonstrated stability up to 320°C, a critical feature for many chemical transformations. frontiersin.org

Metal-Organic Frameworks as Catalysts in Organic Transformations

MOFs constructed from linkers like benzophenone-dicarboxylic acid are effective heterogeneous catalysts for a variety of organic transformations. The catalytic sites can be the metal centers, the organic struts, or a combination of both, enabling bifunctional catalysis. nih.gov For example, MOFs have demonstrated excellent performance in Henry reactions, where open metal sites or basic functionalities on the linkers drive the reaction. mdpi.com

While specific examples detailing benzophenone-dicarboxylic acid MOFs in every type of organic transformation are still emerging, the principles established with similar dicarboxylate linkers are directly applicable. Porphyrin-based MOFs, for instance, have been successfully used as heterogeneous catalysts in various oxidation reactions, with the catalytic activity stemming from the metalloporphyrin centers held within the rigid framework. mdpi.com Similarly, palladium nanoparticles immobilized on MOFs have been used for carbonylation reactions to synthesize esters and amides. nih.gov The benzophenone core itself can influence reactions through its electronic properties and steric bulk.

| Reaction Type | Catalyst System | Key Features | Finding |

| Henry Reaction | Zn-MOF with free nitrogen groups | Open Lewis basic sites located in microporous channels. | The MOF retains its structure and activity after five cycles, demonstrating its heterogeneous and recyclable nature. mdpi.com |

| Oxidation | Porphyrin-based MOF (MMPF) | Mn(II) porphyrins act as the catalytic sites within the framework. | The catalyst is heterogeneous and can be reused, showing only a small decrease in the initial reaction rate for cyclooctene (B146475) oxidation. mdpi.com |

| Alkoxycarbonylation | Pd nanoparticles on an amine-functionalized MOF | Heterogenized palladium catalyst for carbonylation. | The system effectively synthesizes esters and amides, though its use for producing benzoic acids was less efficient. nih.gov |

| Synthesis of Tetrahydrobenzo[b]pyrans | 2D Copper MOF with a phosphonocarboxylic acid linker | High catalytic activity and notable reusability in water/ethanol solvent systems. | The catalyst maintained high yields (up to 95%) for up to seven reaction cycles. researchgate.net |

Development of Recyclable Heterogeneous Catalysts

A major advantage of using MOFs and other solid-state materials based on benzophenone-dicarboxylic acid is their inherent nature as heterogeneous catalysts. rsc.org This allows for straightforward separation from the reaction mixture by simple filtration, preventing contamination of the product and enabling the catalyst to be reused. nih.gov The crystallinity and robustness of the MOF architecture are key to its recyclability. Studies on various MOF systems have shown that they can often be used for multiple catalytic cycles without a significant loss of activity. mdpi.comresearchgate.net For example, a copper-based MOF catalyst demonstrated high efficiency and recyclability for up to seven cycles in the synthesis of tetrahydrobenzo[b]pyrans. researchgate.net This recyclability is not only economically beneficial but also aligns with the principles of green chemistry by minimizing catalyst waste.

Photocatalytic Properties of Benzophenone Dicarboxylic Acid-Containing Materials

The benzophenone moiety within the carbonyl-dibenzoic acid structure is a well-established photosensitizer, capable of absorbing UV light and promoting chemical reactions. nih.govtum.de When incorporated into materials like MOFs, this property can be harnessed for photocatalysis, where light energy is used to drive chemical transformations.

Photosensitization Mechanisms within Metal-Organic Frameworks

Benzophenone's photosensitizing action begins with the absorption of a photon (typically UVA or UVB), which promotes the molecule from its singlet ground state (S₀) to an excited singlet state (S₁). This is followed by a very efficient process called intersystem crossing (ISC) to the triplet state (T₁). The long lifetime of the triplet state allows it to interact with other molecules. rsc.orgrsc.org

The primary mechanism of photosensitization is Dexter Energy Transfer, where the excited triplet benzophenone transfers its energy to a reactant molecule, promoting the reactant to its own triplet state, from which it can undergo a reaction. rsc.org

When benzophenone-dicarboxylic acid is a linker in a MOF, this entire process occurs within a structured, porous environment.

Light Harvesting: The benzophenone units act as "antennas," absorbing light energy.

Energy Transfer: The rigid framework can facilitate energy transfer between adjacent linkers or from a linker to a guest molecule residing in the pores.

Catalysis: The energized guest molecule undergoes a chemical transformation within the confined space of the MOF pore.

A notable example is the use of benzophenone as a photosensitizer for the intramolecular [2+2] cycloaddition to form a precursor for cubane-1,4-dicarboxylic acid. rsc.orgrsc.org This demonstrates the potential of using the photosensitizing properties of the benzophenone core to drive valuable chemical syntheses.

Guest-Induced Structural Transformations and Modulated Catalytic Activity

The structure of some MOFs is not static; it can respond to the presence of guest molecules within its pores. arxiv.orgtue.nl This phenomenon, known as guest-induced structural transformation, can involve changes in the pore size and shape or reorientation of the organic linkers. osti.govosti.gov These structural changes can, in turn, modulate the material's catalytic activity.

For a MOF built with benzophenone-dicarboxylic acid, the introduction of specific guest molecules could:

Alter Linker Conformation: Change the orientation of the benzophenone units, potentially affecting their ability to absorb light or interact with reactants.

Modify Pore Environment: Adjust the steric and electronic environment around the active sites, influencing substrate binding and selectivity. arxiv.org

Create New Active Sites: The interaction between the guest and the framework might expose or form new catalytically active sites that were not present in the empty framework. osti.gov

This responsive behavior opens the possibility of creating "smart" catalysts where the activity can be switched on or off by the introduction or removal of a specific guest molecule, offering an additional layer of control over the catalytic process.

Investigation of Reaction Mechanisms in Benzophenone Dicarboxylic Acid-Mediated Catalysis

A primary focus of mechanistic investigations is the role of the benzophenone dicarboxylic acid linker itself. The benzophenone moiety, with its carbonyl group and aromatic rings, can actively participate in catalytic processes. For instance, in photocatalysis, the benzophenone unit can act as a photosensitizer. Upon absorption of light, it can be promoted to an excited triplet state, which is a powerful oxidant and can initiate catalytic reactions through energy or electron transfer. Kinetic studies have demonstrated that the decarboxylation of carboxylic acids photosensitized by benzophenone involves an exciplex intermediate, highlighting the direct involvement of the excited sensitizer. nih.gov

In the context of MOFs, the benzophenone dicarboxylic acid linker contributes to the electronic properties and can influence the reaction environment. The investigation into the photocatalytic degradation of pollutants and the electrocatalytic reduction of carbon dioxide using MOFs with similar aromatic dicarboxylic acid linkers provides a strong basis for understanding the likely mechanisms.

Probing Reactive Intermediates and Pathways

A common approach to unraveling reaction mechanisms is the identification of transient species and reactive intermediates. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for detecting radical species. For example, in photocatalytic oxidation reactions, EPR studies, often using spin-trapping agents like DMPO, can identify the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). The nature and relative abundance of these radicals provide direct insight into the oxidation pathways.

Transient Absorption Spectroscopy (TAS) is another powerful tool used to monitor the excited states and charge-separated species generated during photocatalysis. imperial.ac.uk By measuring the absorption changes on timescales from femtoseconds to seconds, researchers can track the kinetics of charge transfer, separation, and recombination. jmst.org For instance, studies on MOF photocatalysts have used TAS to reveal that fast charge decay can limit catalytic efficiency and that creating heterojunctions can lead to longer-lived charge-separated states, which are more effective for catalysis. imperial.ac.uk

Elucidating the Catalytic Cycle: A Case Study in CO₂ Reduction

The electrocatalytic reduction of carbon dioxide (CO₂) using MOF-based catalysts offers a clear example of how reaction mechanisms are investigated. While not always using benzophenone dicarboxylic acid specifically, the principles are directly transferable. In studies involving copper-based MOFs with various dicarboxylic acid linkers, it has been shown that the functional groups on the linker can steer the reaction towards different products. nih.gov

Operando spectroscopy, which is performed while the catalyst is functioning, is particularly insightful. For example, operando Raman spectroscopy has revealed that during CO₂ electroreduction, a Cu-MOF can be reduced to copper(I) oxide (Cu₂O), which acts as the true catalytic species, while the organic linkers remain stable. nih.gov These linkers, however, are not merely spectators; they influence the reaction environment. It's proposed that functional groups on the linker can facilitate key steps, such as the dissociation of water to provide protons (*H species), which are necessary for the subsequent hydrogenation of adsorbed CO to form C-C coupled products. nih.gov

The following table summarizes findings from a study on Cu-based MOFs with different functionalized linkers for CO₂ electroreduction, illustrating the linker's effect on product selectivity.

| Linker Functional Group (X-BDC*) | FE for C₂ Products (%) | FE for C₁ Products (%) | FEC₂:FEC₁ Ratio |

|---|---|---|---|

| -NH₂ | ~25 | ~42 | 0.6 |

| -OH | ~30 | ~30 | 1.0 |

| -H (Bare BDC) | ~40 | ~25 | 1.6 |

| -F | ~55 | ~20 | 2.8 |

| -2F | ~63 | ~16.5 | 3.8 |

*BDC = 1,4-benzenedicarboxylic acid. Data is approximate based on graphical representation in the source.

Mechanisms in Photocatalytic Degradation

In the photocatalytic degradation of organic pollutants, such as tetracycline, mechanistic studies often focus on identifying the primary reactive species responsible for the breakdown of the molecule. This is typically achieved through "trapping" experiments. In these experiments, specific scavengers are introduced into the reaction mixture to quench particular reactive species. The effect of each scavenger on the degradation rate indicates the importance of the quenched species.

For instance, p-benzoquinone is used to trap superoxide radicals (•O₂⁻), isopropanol (B130326) to trap hydroxyl radicals (•OH), and ethylenediaminetetraacetic acid (EDTA) to trap holes (h⁺). The results of such experiments allow for the construction of a mechanistic proposal.

| Condition | Added Scavenger | Trapped Species | Tetracycline Degradation Efficiency (%) |

|---|---|---|---|

| Control (No Scavenger) | None | N/A | 99.1 |

| Experiment 1 | p-Benzoquinone | •O₂⁻ | 56.1 |

| Experiment 2 | Isopropanol | •OH | - |

| Experiment 3 | EDTA | h⁺ | - |

Note: Data is illustrative based on findings where •O₂⁻ was identified as the predominant reactive species. frontiersin.org A significant drop in efficiency upon adding a scavenger indicates the trapped species plays a major role.

Following the identification of reactive species, the degradation pathway is often mapped out by identifying intermediate products using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov For materials based on benzophenone dicarboxylic acid, it is hypothesized that the photocatalytic mechanism involves the excitation of the linker, followed by electron transfer to the metal clusters. This charge separation leads to the formation of ROS from adsorbed water and oxygen, which then attack the target pollutant. The aromatic nature of the linker can also promote the adsorption of organic pollutants via π-π stacking interactions, pre-concentrating them near the active sites and enhancing degradation efficiency. frontiersin.orgbiosynth.com

Computational and Theoretical Investigations of Benzophenone Dicarboxylic Acid Systems

Quantum Chemical and Molecular Dynamics Simulations of Benzophenone (B1666685) Dicarboxylic Acid and Its Derivatives

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for investigating the structural and electronic properties of benzophenone and its derivatives at an atomic level. These methods are used to predict molecular geometries, vibrational frequencies, and the nature of electronic transitions, which are crucial for understanding their photochemical behavior.

Benzophenone is a well-studied organic chromophore that serves as a model for the photochemistry of aromatic ketones. nih.gov Its utility spans from biochemistry to organic light-emitting diodes. nih.gov Simulations employing mixed quantum-classical and full quantum dynamics have been used to explore its photochemistry. For instance, nonadiabatic dynamics simulations can trace the process of internal conversion within the singlet manifold. nih.gov Studies have shown that following photoexcitation, nonadiabatic relaxation through conical intersections leads to a population increase of the first singlet excited state (S1) over a timescale of 500 femtoseconds. nih.gov This is a critical pathway, as the direct population of the S1 state from the ground state is inefficient due to its low oscillator strength. nih.gov

Molecular dynamics simulations for benzophenone and its derivatives have been performed using packages like SHARC, with energies, gradients, and non-adiabatic couplings calculated on-the-fly. nih.gov A common level of theory for these calculations is TDA/ωB97X-D4/6-311G. nih.gov Initial conditions for such dynamics simulations are often generated from a Wigner distribution based on harmonic vibrational frequencies computed at a level like ωB97X-D2/6-311G. nih.gov

Furthermore, multiscale quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations represent an advanced approach for modeling photoactive molecules, including those in complex environments like optical cavities. nih.gov These models provide a fully atomistic description of the high-dimensional molecular energy landscape and can account for environmental factors like temperature and pressure. nih.gov Such simulations are vital for designing systems with controlled photochemical properties for applications in energy conversion and storage. nih.govrsc.org

Computational Modeling of Magnetic Exchange Interactions in Coordination Polymers

While specific computational studies on the magnetic exchange interactions in coordination polymers using carbonyl-dibenzoic acid as the primary ligand are not extensively detailed in the surveyed literature, the principles can be understood from studies on analogous systems containing other carboxylate ligands. The magnetic exchange is highly dependent on the bridging mode of the carboxylate group and the geometry of the metal centers.

The magnetic interactions are typically modeled using a spin Hamiltonian, such as H = -JΣSiSi+1 , where J is the magnetic exchange coupling constant. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling.

For example, in coordination polymers where metal ions are bridged by a single water molecule, modest antiferromagnetic exchange is observed. nih.gov In one such case involving Co(II) and Ni(II) chains, fitting susceptibility data to a model for an antiferromagnetic uniform chain (S=1) yielded a J value of -18.4(1) cm⁻¹. nih.gov In contrast, single-carboxylate bridges in anti-syn or anti-anti coordination modes tend to mediate weaker interactions, with J values typically ranging from -4 to +1 cm⁻¹ for Ni(II) and -2 to +0.2 cm⁻¹ for Co(II). nih.gov In other systems, such as those with an isophthalic acid bridge, weak ferromagnetic coupling has been indicated.

Gadolinium(III) coordination polymers are also studied for their magnetocaloric effects. In a 2D Gd(III) polymer based on azobenzene-2,2′,3,3′-tetracarboxylic acid, intrachain antiferromagnetic coupling was observed. rsc.org

Table 1: Examples of Modeled Magnetic Exchange in Coordination Polymers with Carboxylate Ligands

| Bridging Ligand/Group | Metal Ion(s) | Magnetic Behavior | J Value (cm⁻¹) |

|---|---|---|---|

| Single-water bridge | Ni(II) | Antiferromagnetic | -18.4(1) |

| Terphenyl-tetracarboxylic acid (isophthalic bridge) | Co(II), Ni(II) | Weak Ferromagnetic | Not specified |

This table presents data from coordination polymers with ligands analogous to this compound to illustrate the computational modeling approach.

Mathematical Modeling of Structural Relaxation and Physical Aging in Polymeric Membranes

Polyimides, which can be synthesized from tetracarboxylic dianhydrides like benzophenone-3,3′,4,4′-tetracarboxylic dianhydride (a derivative of this compound), are used in high-performance gas separation membranes. A key challenge in the application of these glassy polymers is the phenomenon of physical aging. This process involves a slow, spontaneous structural relaxation of the polymer chains towards a state of thermodynamic equilibrium, which leads to a reduction in the polymer's free volume. This densification, in turn, typically decreases the gas permeability of the membrane over time, impacting its long-term performance.

Mathematical models are crucial for predicting and understanding the effects of aging on membrane performance. The dual-mode sorption model is a fundamental framework used to describe gas transport in glassy polymers. This model posits that gas molecules can exist in two distinct populations within the polymer matrix: a dissolved population following Henry's Law and an adsorbed population in the non-equilibrium excess free volume, described by a Langmuir isotherm.

Physical aging affects the parameters of the dual-mode model. As the polymer densifies, the excess free volume decreases, which primarily reduces the Langmuir sorption capacity. This leads to a time-dependent decrease in permeability. More advanced models incorporate terms to account for competitive sorption between different gas penetrants and plasticization effects, where high concentrations of a sorbing gas (like CO₂) can increase polymer chain mobility and counteract the effects of aging.

While general models for physical aging in polyimides and other glassy polymers are well-established, specific mathematical frameworks and parameters derived explicitly for membranes made from this compound are not prominently featured in the reviewed literature. However, the principles derived from studies on structurally similar polyimides, such as those with rigid and bulky backbones, are applicable. These studies show that polymers with higher initial free volume, while often exhibiting superior initial permeability, also tend to experience more rapid aging.

Theoretical Frameworks for Excited State Kinetics and Quenching Mechanisms

The photophysical and photochemical behavior of this compound is governed by the kinetics of its electronic excited states and the mechanisms by which these states are deactivated or "quenched." Theoretical frameworks are essential for interpreting experimental data and understanding these complex processes. Benzophenone and its derivatives are classic subjects for such studies due to their efficient intersystem crossing from singlet to triplet excited states. nih.gov

Upon absorption of UV light, the molecule is promoted to an excited singlet state (Sn). The subsequent events are dictated by the potential energy surfaces of the various electronic states. For benzophenone, theoretical studies have illuminated the pathway from the initially populated S2 state to the S1 state via a conical intersection, a critical point of degeneracy between electronic states that facilitates rapid, non-radiative internal conversion. nih.gov

A dominant process in the deactivation of the S1 state is intersystem crossing (ISC) to the triplet manifold (Tn). The triplet states of benzophenone derivatives are often long-lived and are key intermediates in many photochemical reactions. However, their lifetime can be dramatically shortened by self-quenching, especially in the solid state.

A theoretical framework to explain this involves a reductive quenching mechanism. In this model, an excited triplet molecule is quenched by a ground-state molecule. The efficiency of this process is strongly influenced by the electronic character of substituents on the benzophenone core. A study on 4,4′-disubstituted benzophenones found that triplet lifetimes in crystals could vary over 9 orders of magnitude. The rate constants for this self-quenching showed an excellent correlation with Hammett σ(+) values (ρ = -2.85), indicating that electron-donating groups, which make the benzophenone more electron-rich, lead to more efficient quenching. This supports a charge-transfer-mediated quenching mechanism, even in crystal arrangements that are not perfectly ordered for such interactions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone dicarboxylic acid |

| Benzophenone |

| meta-methyl benzophenone |

| Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride |

| 2-nitrobiphenyl-4,4′-dicarboxylate |

| Cobalt(II) |

| Nickel(II) |

| Gadolinium(III) |

| Terphenyl-3,3′′,5,5′′-tetracarboxylic acid |

| Azobenzene-2,2′,3,3′-tetracarboxylic acid |

Emerging Research Directions and Future Perspectives in Benzophenone Dicarboxylic Acid Chemistry

Discovery of Novel Benzophenone (B1666685) Dicarboxylic Acid Isomers and Analogues

The exploration of novel isomers and analogues of benzophenone dicarboxylic acid, also known as carbonyl-dibenzoic acid, is a cornerstone of advancing this chemical space. Researchers are developing synthetic routes to access previously unexplored substitution patterns on the benzophenone scaffold, thereby unlocking new properties and applications.

One area of focus has been the synthesis of specific isomers to act as building blocks for more complex structures. For instance, synthetic routes to benzophenone-3,5-dicarboxylic acid have been explored with the aim of using it as a "capping" agent for β-cyclodextrin. wm.edu A promising three-step synthesis starts from commercially available 2,4-dimethylaniline, with the final step involving the oxidation of the methyl groups of 3,5-dimethylbenzophenone. wm.edu Various oxidation methods have been investigated, with chromium trioxide (CrO₃) in acetic acid showing the most promise. wm.edu

The synthesis of other key isomers, such as benzophenone-4,4'-dicarboxylic acid and benzophenone-2,4'-dicarboxylic acid , is also of significant interest due to their potential in polymer and materials science. google.com The synthesis of 4,4'-dicarboxybenzophenone often involves the oxidation of 4,4'-ditolylmethane. google.com The separation of the 2,4'- and 4,4'-isomers, which often form as a mixture during the oxidation of ditolylethane, presents a significant challenge due to their similar physical properties. google.com A patented process describes a method for separating these isomers by selectively dissolving the 2,4'-isomer in 2,2-dimethoxypropane, leaving the solid 4,4'-isomer behind. google.com

Furthermore, research into benzophenone analogues extends to the incorporation of different functional groups to modulate their electronic and biological properties. For example, the synthesis of benzophenone-thiazole derivatives has been explored for their potential anti-inflammatory activities. mdpi.com These syntheses often involve multi-step reactions, including Friedel-Crafts acylation to form the benzophenone core, followed by reactions to build the thiazole (B1198619) ring. mdpi.com The exploration of such analogues, where the carboxylic acid groups might be replaced or supplemented with other functionalities, broadens the potential applications of the benzophenone scaffold in medicinal chemistry. nih.gov

| Isomer | Starting Material | Key Reaction Step | Reported Application | Reference |